molecular formula C19H31NSSn B562200 3-Tri-N-butylstannyl-phenylisothiocyanate CAS No. 145190-98-3

3-Tri-N-butylstannyl-phenylisothiocyanate

Cat. No.: B562200
CAS No.: 145190-98-3
M. Wt: 424.234
InChI Key: XHRHSJMUFRQMFD-UHFFFAOYSA-N
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Description

3-Tri-N-butylstannyl-phenylisothiocyanate is an organotin compound with the molecular formula C19H33NOSn. It is used in various scientific research applications, particularly in the field of organic synthesis and radiochemistry. The compound is known for its potential use in the radioiodination of monoclonal antibodies, making it valuable in antibody labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(3-isothiocyanatophenyl)stannane typically involves the reaction of tributyltin hydride with 3-isothiocyanatophenyl derivatives. One common method includes the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere. The reaction is carried out in a suitable solvent like toluene or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of tributyl(3-isothiocyanatophenyl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Tri-N-butylstannyl-phenylisothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the products can include deoxygenated compounds or cyclized products .

Scientific Research Applications

3-Tri-N-butylstannyl-phenylisothiocyanate has a wide range of scientific research applications:

    Chemistry: Used in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: Employed in the labeling of biomolecules, such as antibodies, for imaging and diagnostic purposes.

    Medicine: Potential use in radiopharmaceuticals for targeted imaging and therapy.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tributyl(3-isothiocyanatophenyl)stannane involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through its isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecule’s function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tri-N-butylstannyl-phenylisothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity and applications compared to other organotin compounds. Its ability to label biomolecules and participate in specific chemical reactions makes it valuable in various research fields .

Properties

IUPAC Name

tributyl-(3-isothiocyanatophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRHSJMUFRQMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662213
Record name Tributyl(3-isothiocyanatophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145190-98-3
Record name Tributyl(3-isothiocyanatophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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